2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
Description
Chemical Structure and Key Features 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile is a benzonitrile derivative featuring a phenoxy-methyl substituent at the 2-position of the benzene ring. The phenoxy group itself is substituted with:
- 4-formyl (electron-withdrawing),
- 2-iodo (heavy halogen, sterically bulky),
- 6-methoxy (electron-donating).
This combination of substituents confers unique electronic and steric properties, making the compound a candidate for applications in organic synthesis, pharmaceuticals, or materials science. Its InChIKey (DMJJCLIVKJIYFB-UHFFFAOYSA-N) and CAS number (443289-44-9) confirm its distinct identity .
Properties
IUPAC Name |
2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJCLIVKJIYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a methoxyphenol derivative, followed by formylation and subsequent coupling with a benzonitrile derivative. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical transformations, making it valuable for developing pharmaceuticals and agrochemicals .
Biology
Preliminary studies suggest that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Potential : Research indicates that certain derivatives may inhibit cancer cell proliferation .
The mechanism of action is believed to involve interactions with specific biological targets, such as enzymes or receptors, where the formyl group can form covalent bonds with nucleophilic sites on proteins .
Medicine
Ongoing research is focused on exploring the compound's potential as a lead compound in drug discovery. It shows promise for targeting specific enzymes or receptors involved in disease processes. The presence of the iodine atom and methoxy group may enhance binding affinity and specificity, which are critical for therapeutic applications .
Industry Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity can be leveraged to create novel products that meet specific industrial needs .
Case Studies
- Antimicrobial Studies : Research has demonstrated that compounds similar to this compound show significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against various strains exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM .
- Anticancer Activity : In vitro studies evaluating anticancer properties revealed that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating stronger efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The iodine atom and methoxy group can also influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs (Table 1) highlight how substituent variations influence physicochemical properties and reactivity:
Key Findings:
Electronic Effects: The formyl and nitro groups (in the target and ’s compound) are strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution. However, the methoxy group in the target compound donates electrons, creating a nuanced electronic profile .
Steric Considerations :
- The 6-methoxy group in the target compound introduces steric hindrance absent in ’s analog, which may reduce reactivity at the 4-formyl position.
- ’s compound features a bulky thioxo-pyrimidinylidene group, severely limiting its conformational flexibility compared to the target .
Synthesis and Stability: Compounds like 2-Methoxy-4,6-dinitrophenol () are discontinued, suggesting challenges in synthesis or stability under standard conditions . The target compound’s commercial availability () implies scalable synthesis routes, though iodine’s high cost and reactivity may complicate purification .
Applications :
Biological Activity
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile is a synthetic compound characterized by its complex structure, which includes a formyl group, an iodine atom, and a methoxy group within a benzonitrile framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.18 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C16H12INO3 |
| Molecular Weight | 367.18 g/mol |
| Functional Groups | Formyl, Iodine, Methoxy |
| Structure Type | Benzonitrile derivative |
Synthesis
The synthesis of this compound typically involves several steps:
- Iodination of a methoxyphenol derivative.
- Formylation to introduce the formyl group.
- Coupling with a benzonitrile derivative.
These reactions are performed under controlled conditions to optimize yield and purity, often utilizing strong acids or bases as catalysts.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
- Anticancer Properties : Some derivatives are being investigated for their potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Interaction with specific enzymes or receptors.
- Formation of covalent bonds with nucleophilic sites on proteins due to the reactive formyl group.
- Modulation of biological pathways through the influence of the iodine and methoxy groups on binding affinity.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of similar benzonitrile derivatives on various cancer cell lines, revealing significant inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Comparative Analysis
A comparison with structurally similar compounds reveals variations in biological activity based on specific functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(4-Formyl-2-bromo-6-methoxyphenoxy)methyl]benzonitrile | Bromine substitution instead of iodine | Antimicrobial |
| 2-[(4-formylphenol)] | Antimicrobial properties | Moderate efficacy |
| 4-Iodoaniline | Antimicrobial | High potency |
Q & A
Q. Methodological Answer :
Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) for accurate thermochemical predictions, as validated for aromatic systems .
Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for iodine’s relativistic effects .
Reactivity Analysis :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., formyl group as electrophilic center).
- Simulate reaction pathways for cross-coupling (e.g., Suzuki-Miyaura) using iodine as a leaving group .
Validation : Compare DFT-predicted NMR chemical shifts (e.g., formyl proton at δ 9.8–10.2 ppm) with experimental data to refine computational models .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), formyl (δ 9.8–10.2 ppm), and benzonitrile aromatic protons (δ 7.5–8.3 ppm). Use COSY for coupling networks .
- ¹³C NMR : Confirm nitrile (δ 115–120 ppm) and carbonyl (δ 190–200 ppm) groups .
- IR : Detect C≡N stretch (~2220 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of iodine or methoxy groups) .
Advanced: How can steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Q. Methodological Answer :
Steric Effects : The ortho-iodo and methoxy groups create steric hindrance, reducing accessibility to the benzonitrile core. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to mitigate undesired side reactions .
Electronic Effects :
- The electron-withdrawing nitrile and formyl groups activate the aromatic ring toward nucleophilic substitution but deactivate electrophilic attacks.
- Adjust reaction conditions (e.g., strong bases like NaH) to enhance leaving group displacement at the iodo site .
Case Study : Compare yields with/without methoxy protection to assess electronic modulation .
Basic: What chromatographic methods are recommended for purification?
Q. Methodological Answer :
- Normal-Phase Chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:2) for polar impurities. Monitor fractions via UV (254 nm) due to aromaticity .
- Reverse-Phase HPLC : Employ C18 columns (MeCN/H₂O with 0.1% TFA) for high-resolution separation. Optimize gradient elution (20–80% MeCN over 20 min) .
Troubleshooting : If iodine causes column degradation, pre-purify via precipitation (e.g., adding hexane to DCM solution) .
Advanced: How can contradictions in reported reaction mechanisms for similar benzonitriles be resolved?
Q. Methodological Answer :
Kinetic Studies : Conduct time-resolved NMR or quenching experiments to identify intermediates (e.g., Pd complexes in cross-coupling) .
Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer steps in formyl group reactions .
Computational Validation : Compare activation energies of proposed pathways (e.g., SNAr vs. radical mechanisms) using DFT .
Example : Resolve discrepancies in iodination efficiency by correlating solvent polarity (dielectric constant) with reaction rates .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent iodine loss or nitrile hydrolysis.
- Moisture Control : Use desiccants (silica gel) and inert atmospheres (N₂ or Ar) to avoid formyl group hydration .
- Stability Monitoring : Periodically check via ¹H NMR for degradation peaks (e.g., new aldehyde hydrate signals at δ 5.0–5.5 ppm) .
Advanced: How can substituent effects be quantified to predict regioselectivity in further functionalization?
Q. Methodological Answer :
Hammett Analysis : Measure reaction rates of derivatives with varying substituents (e.g., -NO₂, -OMe) to calculate σ values and predict regioselectivity .
DFT-Based Descriptors : Use natural bond orbital (NBO) charges and frontier molecular orbitals (HOMO/LUMO) to map reactive sites .
Experimental Probes : Perform competitive reactions (e.g., bromination) to compare substituent-directed outcomes .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential nitrile toxicity .
- Waste Disposal : Neutralize nitrile groups with NaOCl (bleach) before disposal .
- Spill Management : Absorb with vermiculite and treat with oxidizing agents to degrade reactive moieties .
Advanced: How can machine learning models enhance the design of derivatives with targeted properties?
Q. Methodological Answer :
Dataset Curation : Compile experimental data (e.g., yields, spectroscopic data) from similar benzonitriles .
Feature Selection : Input descriptors like molecular weight, logP, and DFT-derived electronic parameters .
Model Training : Use random forest or neural networks to predict solubility, reactivity, or bioactivity .
Validation : Cross-check ML predictions with DFT calculations for high-confidence outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
